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Compound of Interest

Compound Name: Varlitinib Tosylate

Cat. No.: B611642

Varlitinib (ASLANOO1) is an orally administered, potent, and reversible small-molecule pan-
HER inhibitor that targets the human epidermal growth factor receptors HER1 (EGFR), HER2,
and HERA4.[1][2] The overexpression and/or aberrant activation of the HER family of receptor
tyrosine kinases have been implicated in the pathogenesis of various cancers, including biliary
tract cancer (BTC).[3] In BTC, overexpression rates for HER2 and HER3 have been reported at
26.5% and 27.9%, respectively, with amplification rates of 30.1% and 26.5%.[3] This provides a
strong rationale for investigating pan-HER inhibitors like Varlitinib as a therapeutic strategy for
this aggressive malignancy. Varlitinib has been granted orphan drug designation for
cholangiocarcinoma, a subtype of BTC, by the U.S. Food and Drug Administration (FDA) and
for biliary tract cancer by South Korea's Ministry of Food and Drug Safety.[1][4][5]

Mechanism of Action

Varlitinib functions as an adenosine triphosphate (ATP) competitive inhibitor of the tyrosine
kinase activity of EGFR, HER2, and HER4.[6] It exhibits potent inhibitory activity with low
nanomolar IC50 values of 7 nM for EGFR, 2 nM for HER2, and 4 nM for HERA4.[7][8][9] By
binding to the intracellular kinase domains of these receptors, Varlitinib blocks their
phosphorylation and subsequent activation.[2] This inhibition disrupts downstream signaling
cascades that are crucial for cancer cell proliferation, survival, differentiation, and migration,
such as the RAS/RAF/MEK/MAPK and PI3K/Akt pathways.[7][9][10] Furthermore, by potently
antagonizing EGFR, HER2, and HER4, Varlitinib can also effectively inhibit heterodimerization
with HER3, which lacks a kinase domain but plays a significant role in signaling.[3]
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Varlitinib inhibits HER1, HER2, and HERA4, blocking downstream signaling pathways.

Preclinical Research

Preclinical studies have demonstrated the anti-tumor activity of Varlitinib in both in vitro and in
vivo models of cholangiocarcinoma (CCA), a subtype of BTC.

In Vitro Studies

In studies using CCA cell lines, Varlitinib was shown to inhibit cell proliferation and enhance
apoptosis.[3][11] The cytotoxic activity of Varlitinib was determined across several CCA cell
lines (KKU-214, KKU-213, KKU-156, and KKU-100), with results indicating that Varlitinib can
suppress CCA cell growth in the micromolar range.[11][12] Notably, elevated expression of
EGFR and HER2 was observed in the KKU-214 and KKU-100 cell lines.[11] Interestingly, the
non-malignant cholangiocyte cell line MMNK-1 showed a higher IC50 value, suggesting lower
toxicity to non-cancerous cells.[12] Furthermore, preclinical research has indicated a
synergistic anti-tumor effect when Varlitinib is combined with PI3K inhibition.[3][11]

Table 1: In Vitro Cytotoxicity of Varlitinib in Cholangiocarcinoma Cell Lines
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Cell Line Key Characteristics Varlitinib 1C50 (uM)

High EGFR/HER2 Similar range to KKU-
KKU-214 .

Expression 213/156
KKU-213 - Similar range to KKU-214/156
KKU-156 - Similar range to KKU-214/213

High EGFR/HER2, KRAS )
KKU-100 ] Higher IC50 (poor response)
G12D Mutation

MMNK-1 Non-malignant cholangiocyte Higher IC50 than CCA cells

Source:[12]

In Vivo Studies

In a CCA xenograft model, Varlitinib effectively suppressed tumor growth.[3] Similarly, in
patient-derived xenograft (PDX) models of hepatocellular carcinoma with co-expression of
HER1, HER2, and HERS3, Varlitinib treatment potently inhibited tumor growth, with complete
tumor regression observed at a dose of 100 mg/kg twice daily.[9] Western blot analysis of
tumor lysates from these models confirmed that Varlitinib strongly inhibited the phosphorylation
of HER1-3 and key components of the RAS/RAF/MEK/MAPK and PI3K/Akt pathways.[9]

Experimental Protocols: Preclinical Studies

« In Vitro Cytotoxicity Assay:

o

CCAcell lines (e.g., KKU-214, KKU-100) and a non-malignant cholangiocyte line (MMNK-
1) are cultured in appropriate media.[12]

o

Cells are seeded into 96-well plates and allowed to adhere overnight.

Varlitinib is added at various concentrations, and cells are incubated for a specified period

[¢]

(e.g., 72 hours).

[¢]

Cell viability is assessed using an MTT or similar colorimetric assay.
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o The half-maximal inhibitory concentration (IC50) is calculated from the dose-response

curves.[12]

 In Vivo Xenograft Model:

o

groups.[7]

CCA cells are injected subcutaneously into immunocompromised mice (e.g., SCID mice).

Tumors are allowed to grow to a specified size (e.g., 100-150 mm?).[9]

Mice are randomized into treatment (Varlitinib, orally, twice daily) and control (vehicle)

Tumor volume is measured bi-dimensionally twice a week.[9]

At the end of the study, tumors are excised for further analysis (e.g., Western blotting) to
assess target engagement and downstream pathway inhibition.[9]

In Vitro Studies
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A generalized workflow for preclinical evaluation of Varlitinib.

Clinical Research in Biliary Tract Cancer

Varlitinib has been evaluated in several clinical trials for BTC, both as a first-line and second-
line therapy, primarily in combination with standard chemotherapy regimens.

First-Line Treatment

A multicenter, Phase 1B/2 study investigated the safety and efficacy of Varlitinib combined with
the standard first-line chemotherapy of gemcitabine and cisplatin for treatment-naive patients
with advanced BTC.[13][14] The combination was found to be well-tolerated and showed

preliminary anti-tumor activity.[13][14]

Table 2: Efficacy of Varlitinib + Gemcitabine/Cisplatin in First-Line Advanced BTC (Phase 1B/2)

Endpoint Result
Number of Patients 23
Objective Response Rate (ORR) 35%
Disease Control Rate (DCR) 87%
Median Progression-Free Survival (PFS) 6.8 months
Median Duration of Objective Response 4.0 months

Source:[14]
» Experimental Protocol (NCT02992340):
o Design: Multicenter, open-label, Phase 1B/2 study.[14]

o Population: Patients with advanced BTC who had not received prior systemic therapy.[13]
[14]

o Intervention: In Phase 1B, a modified 3+3+3 dose-escalation design was used. Patients
received oral Varlitinib twice daily (starting at 200 mg BID) plus intravenous
gemcitabine/cisplatin on Days 1 and 8 of a 3-week cycle.[14]
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o Primary Objective: To determine the maximum tolerated dose (MTD) and safety profile of

the combination.[14]

o Secondary Objective: Preliminary efficacy (ORR, PFS).[13]

Second-Line Treatment: The TreeTopp Study

The TreeTopp study (NCT03093870) was a global, randomized, double-blind, placebo-
controlled Phase Il trial evaluating Varlitinib in combination with capecitabine for patients with

advanced BTC who had progressed after first-line gemcitabine-based chemotherapy.[3][15]

The study ultimately did not meet its co-primary endpoints of improving objective response rate

or progression-free survival compared to capecitabine alone.[1][3][15]

Table 3: Efficacy Results of the TreeTopp Phase Il Study (Second-Line)

Varlitinib +

Placebo + .
Hazard Ratio (95%

Endpoint Capecitabine Capecitabine
Cl) | P-value

(n=64) (n=63)

Objective

Response Rate 9.4% 4.8% OR 2.28; P=0.42

(ORR)

Median Progression- HR 0.90 (0.60-1.37);

) 2.83 months 2.79 months

Free Survival (PFS) P=0.63

Median Overall HR 1.11 (0.69-1.79);
7.8 months 7.5 months

Survival (OS)

P=0.66

Source:[3][15]

Despite the negative overall results, a pre-planned exploratory subgroup analysis suggested a

potential PFS benefit for female patients and those with gallbladder cancer.[3][15]

Table 4: Subgroup Analysis of Progression-Free Survival in the TreeTopp Study
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Varlitinib + Placebo + .
L L. Hazard Ratio (95%
Subgroup Capecitabine Capecitabine cl)
(Median PFS) (Median PFS)
Female Patients 4.1 months 2.8 months 0.59 (0.28-1.23)
Gallbladder Cancer 2.9 months 1.6 months 0.55 (0.26-1.19)

Source:[3][15]
o Experimental Protocol (TreeTopp - NCT03093870):
o Design: Global, double-blind, randomized, placebo-controlled Phase Il study.[15][16]

o Population: 127 patients with confirmed unresectable or metastatic BTC with disease
progression after one prior line of gemcitabine-containing chemotherapy.[15]

o Intervention: Patients were randomized to receive either oral Varlitinib (300 mg twice daily)
or placebo, plus oral capecitabine (1000 mg/mz twice daily on days 1-14) in 21-day

treatment cycles.[15]

o Co-Primary Endpoints: Objective response rate (ORR) and progression-free survival
(PFS) according to RECIST v1.1, assessed by Independent Central Review.[15]
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Simplified schema of the TreeTopp Phase Il clinical trial design.

Pooled Analysis of Phase | Studies

A pooled analysis of data from 43 BTC patients across three Phase | studies evaluated
Varlitinib in combination with various platinum-based chemotherapy regimens (cisplatin + 5-
FU/capecitabine; oxaliplatin + 5-FU/capecitabine; cisplatin + gemcitabine).[17] This analysis

suggested a promising efficacy and safety profile.[17]

Table 5: Efficacy from Pooled Analysis of Three Phase | Studies

Endpoint Result (n=37 evaluable)
Partial Response Rate 27.0%
Stable Disease Rate 43.2%
Disease Control Rate (DCR) 70.3%
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Source:[17]

Mechanisms of Resistance

The limited success of EGFR/HER targeted therapies in unselected BTC patient populations
points to underlying resistance mechanisms.[3][18]

o Downstream Mutations: The most frequent mechanism of primary resistance is the presence
of mutations in genes downstream of EGFR, such as KRAS, which are common in CCA
(22% to 42%).[18] A KRAS mutation can lead to persistent activation of the MAPK pathway,
rendering upstream EGFR inhibition ineffective.[12][19] This was a potential explanation for
the poor response of the KRAS-mutant KKU-100 cell line to Varlitinib.[12]

o Compensatory Signaling: Cancer cells can overcome targeted inhibition by activating
alternative signaling pathways. In breast cancer models, resistance to HER2 inhibitors has
been linked to the activation of compensatory pathways through heterodimerization with
other receptor tyrosine kinases, such as IGF-1R or MET.[12] Similar mechanisms may
contribute to Varlitinib resistance in BTC.

Conclusion

Varlitinib Tosylate is a pan-HER inhibitor with a clear biological rationale for use in biliary tract
cancer, supported by preclinical data demonstrating its ability to inhibit tumor growth.[3]
However, clinical trial results have been mixed. While a Phase 1B/2 study in the first-line setting
showed promising preliminary activity when combined with gemcitabine and cisplatin, the larger
Phase Il TreeTopp study failed to demonstrate a significant benefit in the second-line setting for
the overall population.[14][15] The suggestive benefit in subgroups of female patients and
those with gallbladder cancer warrants further investigation.[3][15] The development of
resistance, potentially through downstream mutations like KRAS or compensatory signaling,
remains a significant challenge for HER-targeted therapies in this disease.[18] Future research
should focus on identifying predictive biomarkers to select patients most likely to benefit from
Varlitinib and exploring rational combination strategies to overcome resistance mechanisms.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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